molecular formula C15H8ClNS B8363274 5-Chloro-benzothieno[3,2-c]isoquinoline

5-Chloro-benzothieno[3,2-c]isoquinoline

Cat. No. B8363274
M. Wt: 269.7 g/mol
InChI Key: MBPWVNMKXFJENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969373B2

Procedure details

The procedure was similar to step S19C, while the starting material was 23B in stead of 19B.
Name
23B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
19B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[S:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:4]=2[N:3]=1.[Cl:19]C1C=C2C(C3OC4C=CC=CC=4C=3N=C2O)=CC=1>>[Cl:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[S:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:4]=2[N:3]=1

Inputs

Step One
Name
23B
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC2=C(C3=CC=CC=C13)SC1=C2C=CC=C1
Step Two
Name
19B
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C3=C(N=C(C2=C1)O)C1=C(O3)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(C3=CC=CC=C13)SC1=C2C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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